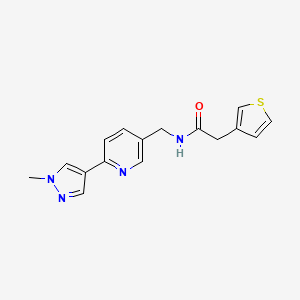
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including:
- Pyrazole moiety : Imparts potential anti-inflammatory and anti-cancer properties.
- Pyridine ring : Known for its role in enhancing bioactivity and solubility.
- Thiophene group : Associated with antioxidant activity.
The molecular formula is C15H16N4OS, with a molecular weight of approximately 304.38 g/mol. The InChI key for this compound is OYSPYZFYHUIBOS-UHFFFAOYSA-N.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar compounds containing thiophene and pyrazole structures. For instance, derivatives have shown significant inhibition of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was quantified using assays such as the ABTS assay, where certain derivatives exhibited IC50 values lower than that of standard antioxidants like ascorbic acid .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and generating oxidative stress .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HCT116 (Colon) | 12.8 |
| A549 (Lung) | 18.7 |
These results indicate a promising profile for further development as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
- DNA Interaction : Studies have shown that related compounds can bind to DNA, leading to nuclease activity which suggests a mechanism for inducing DNA damage in cancer cells .
- ROS Generation : The compound may enhance ROS generation within cells, leading to oxidative stress that triggers apoptotic pathways .
Study 1: Antioxidant Evaluation
A recent study synthesized several derivatives of thiophene-pyrazole compounds and assessed their antioxidant properties using the ABTS assay. The most potent derivative showed an IC50 value significantly lower than standard antioxidants, indicating superior efficacy .
Study 2: Anticancer Screening
In vitro testing on various cancer cell lines revealed that this compound exhibited notable cytotoxicity against MCF-7 and HCT116 cells, with mechanisms involving apoptosis and DNA interaction being explored .
Eigenschaften
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-10-14(9-19-20)15-3-2-13(7-17-15)8-18-16(21)6-12-4-5-22-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZOZQYFUUMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














